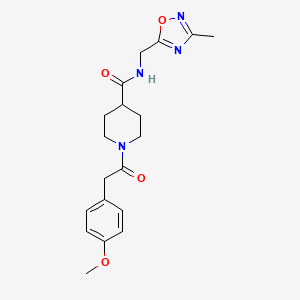
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is a chemical compound with the molecular formula C₁₁H₉NO₃ . Its average mass is approximately 203.194 Da , and its monoisotopic mass is 203.058243 Da . This compound belongs to the class of isoquinoline derivatives and exhibits interesting properties that warrant further investigation.
Molecular Structure Analysis
The molecular structure of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is crucial for understanding its properties and reactivity. X-ray diffraction analysis data can provide accurate geometric information about the compound’s arrangement of atoms in three dimensions . This structural data aids in predicting its behavior in various environments.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
- Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate derivatives have shown promise as potential anticancer agents. Researchers have explored their activity against cancer cell lines, including breast, lung, and colon cancer. These compounds may interfere with cell proliferation, induce apoptosis, or inhibit specific cancer-related enzymes .
- The compound can serve as a catalyst for intramolecular aza-Wittig cyclization reactions. These reactions are valuable in organic synthesis for constructing complex heterocyclic structures .
- Studies have investigated the antibacterial activity of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate derivatives. They exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for combating bacterial infections .
- Some derivatives of this compound have demonstrated anti-inflammatory properties. They selectively bind to cyclooxygenase-2 (COX-2) receptors, which play a role in inflammation. These findings suggest their potential as anti-inflammatory agents .
- Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate derivatives have been evaluated for their antioxidant potential. They scavenge free radicals and protect cells from oxidative damage, which is relevant in various health conditions .
Anticancer Potential
Catalyst for Intramolecular Reactions
Antibacterial and Antimicrobial Properties
Anti-Inflammatory Activity
Antioxidant Activity
These applications highlight the versatility of Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate and its derivatives in diverse scientific contexts. Further research and development may uncover additional uses and therapeutic benefits. If you need more detailed information on any specific application, feel free to ask! 😊
Mecanismo De Acción
Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability.
The result of a compound’s action can be observed at the molecular and cellular levels. For example, some compounds may inhibit the replication of viruses, leading to a decrease in viral load .
Propiedades
IUPAC Name |
methyl 1-oxo-2-phenylisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODSGJFBQMDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2694053.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)
![2-Ethyl-5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694062.png)

![2-(Thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2694066.png)
![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)

![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)